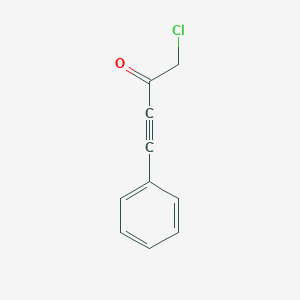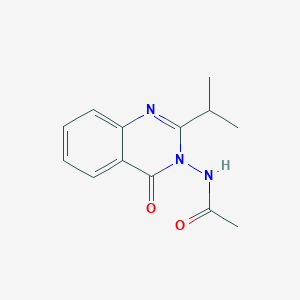
3-Acetylamino-2-isopropyl-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetylamino-2-isopropyl-4(3H)-quinazolinone is a chemical compound that has gained significant attention in the field of pharmaceutical research. It is a type of quinazolinone derivative that possesses various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of 3-Acetylamino-2-isopropyl-4(3H)-quinazolinone is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways involved in inflammation, cell growth, and viral replication. For instance, it has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation. It has also been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Efectos Bioquímicos Y Fisiológicos
3-Acetylamino-2-isopropyl-4(3H)-quinazolinone has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and nitric oxide, which are involved in oxidative stress and inflammation. Moreover, it has been found to inhibit the expression of matrix metalloproteinases, which are involved in tissue remodeling and cancer metastasis. Additionally, it has been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Acetylamino-2-isopropyl-4(3H)-quinazolinone in lab experiments is its broad range of biological activities, which makes it a potential candidate for the development of novel therapeutics. Moreover, it has been found to exhibit low toxicity and high selectivity towards cancer cells, which makes it a promising anti-cancer agent. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and limit its use in in vivo experiments.
Direcciones Futuras
There are several future directions for the research on 3-Acetylamino-2-isopropyl-4(3H)-quinazolinone. One of the potential directions is the development of novel derivatives of this compound with improved solubility and bioavailability. Moreover, the mechanism of action of this compound needs to be further elucidated to identify its molecular targets and signaling pathways. Additionally, the potential of this compound as a therapeutic agent for various diseases, such as cancer and viral infections, needs to be explored further in preclinical and clinical studies.
Métodos De Síntesis
The synthesis of 3-Acetylamino-2-isopropyl-4(3H)-quinazolinone involves a multi-step process that includes the condensation of anthranilic acid with isopropylamine, followed by acetylation of the resulting product with acetic anhydride. The final product is obtained by cyclization of the intermediate compound with phosphorus oxychloride. The purity and yield of the compound can be improved by using various purification techniques, such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
3-Acetylamino-2-isopropyl-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the release of pro-inflammatory cytokines and chemokines. Moreover, it has been shown to possess anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to possess anti-viral activity against the influenza virus and herpes simplex virus.
Propiedades
Número CAS |
144522-58-7 |
|---|---|
Nombre del producto |
3-Acetylamino-2-isopropyl-4(3H)-quinazolinone |
Fórmula molecular |
C13H15N3O2 |
Peso molecular |
245.28 g/mol |
Nombre IUPAC |
N-(4-oxo-2-propan-2-ylquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C13H15N3O2/c1-8(2)12-14-11-7-5-4-6-10(11)13(18)16(12)15-9(3)17/h4-8H,1-3H3,(H,15,17) |
Clave InChI |
IABUZCGOUHAHQF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC2=CC=CC=C2C(=O)N1NC(=O)C |
SMILES canónico |
CC(C)C1=NC2=CC=CC=C2C(=O)N1NC(=O)C |
Pictogramas |
Acute Toxic |
Sinónimos |
3-ACETYLAMINO-2-ISOPROPYL-4(3H)-QUINAZO& |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





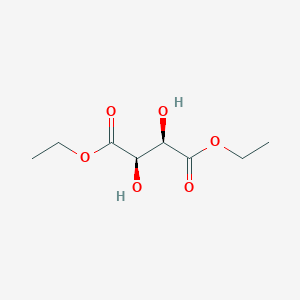
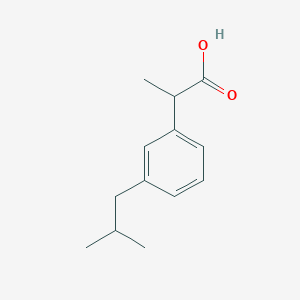
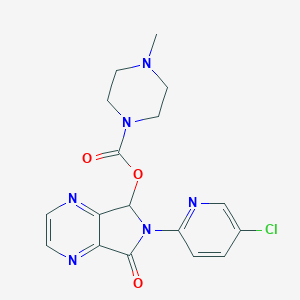
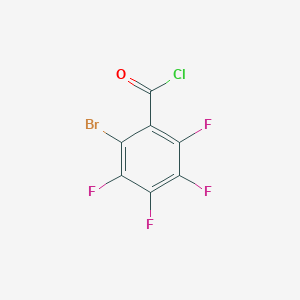
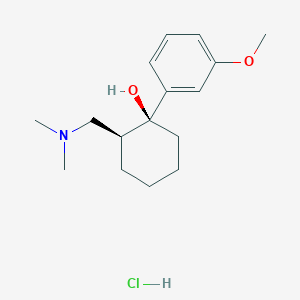
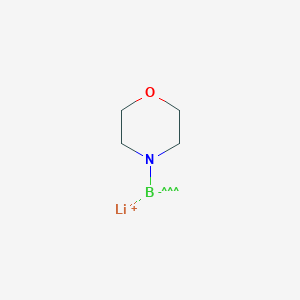
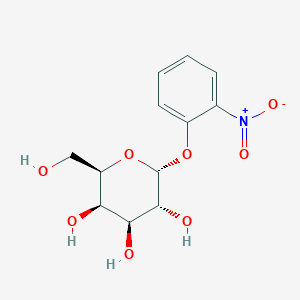
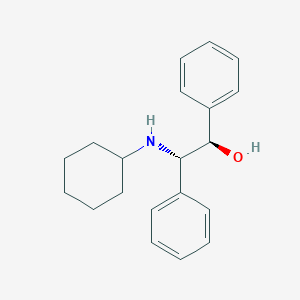
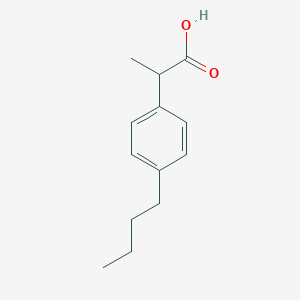
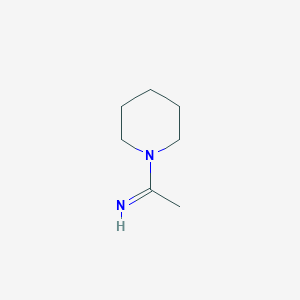
![5-Azaspiro[2.4]heptan-7-amine](/img/structure/B121094.png)
